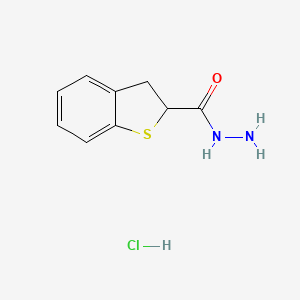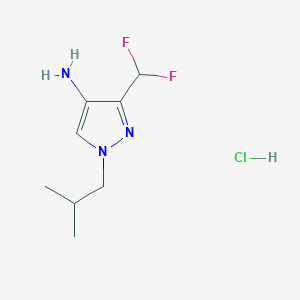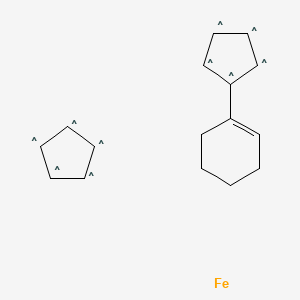![molecular formula C12H15BO2 B1433225 6-methyl-1H-spiro[2,1-benzoxaborole-3,1'-cyclopentane]-1-ol CAS No. 1437052-32-8](/img/structure/B1433225.png)
6-methyl-1H-spiro[2,1-benzoxaborole-3,1'-cyclopentane]-1-ol
描述
6-methyl-1H-spiro[2,1-benzoxaborole-3,1’-cyclopentane]-1-ol is a spirocyclic compound that features a unique structure combining a benzoxaborole moiety with a cyclopentane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-1H-spiro[2,1-benzoxaborole-3,1’-cyclopentane]-1-ol typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of a benzoxaborole derivative with a cyclopentanone under acidic or basic conditions, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the formation of the spirocyclic ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to streamline the synthesis and improve scalability.
化学反应分析
Types of Reactions
6-methyl-1H-spiro[2,1-benzoxaborole-3,1’-cyclopentane]-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzoxaborole moiety can be reduced to form different boron-containing species.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the benzoxaborole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the benzoxaborole ring.
科学研究应用
6-methyl-1H-spiro[2,1-benzoxaborole-3,1’-cyclopentane]-1-ol has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of 6-methyl-1H-spiro[2,1-benzoxaborole-3,1’-cyclopentane]-1-ol involves its interaction with specific molecular targets. The benzoxaborole moiety can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed effects. The spirocyclic structure also contributes to its stability and specificity in binding to targets.
相似化合物的比较
Similar Compounds
Spiroindole: Another spirocyclic compound with a different heterocyclic core.
Spirooxindole: Features an oxindole moiety and is known for its biological activity.
Spiropyran: A photochromic compound that can switch between different isomeric forms under light exposure.
Uniqueness
6-methyl-1H-spiro[2,1-benzoxaborole-3,1’-cyclopentane]-1-ol is unique due to its benzoxaborole core, which imparts distinct chemical reactivity and biological activity. The combination of the benzoxaborole and cyclopentane rings creates a rigid, three-dimensional structure that enhances its binding affinity and specificity for molecular targets.
This detailed article provides a comprehensive overview of 6-methyl-1H-spiro[2,1-benzoxaborole-3,1’-cyclopentane]-1-ol, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
1-hydroxy-6-methylspiro[2,1-benzoxaborole-3,1'-cyclopentane] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BO2/c1-9-4-5-10-11(8-9)13(14)15-12(10)6-2-3-7-12/h4-5,8,14H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMTAZHNMTZHOSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(C=CC(=C2)C)C3(O1)CCCC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![10,13-Diazatricyclo[7.4.1.0,5,14]tetradeca-5,7,9(14)-trien-11-one](/img/structure/B1433143.png)


![[1-(2,6-Difluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B1433148.png)


![2-oxo-1H,2H,3H-pyrido[2,3-b][1,4]thiazine-7-carboxylic acid hydrate](/img/structure/B1433155.png)





![{[5-(2-Thienyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1433164.png)
